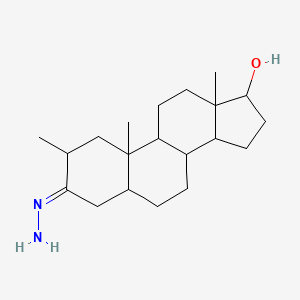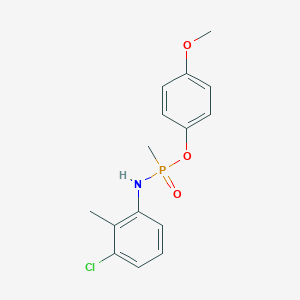![molecular formula C17H18N2O4S B5816631 N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide, also known as NSC 743380, is a chemical compound that has gained significant attention in scientific research due to its potential as an anti-cancer agent. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising anticancer activity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 involves its ability to bind to the colchicine binding site on tubulin, a protein that is essential for the formation of the microtubule network. This binding disrupts the microtubule network, leading to the activation of the apoptotic pathway and ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been found to exhibit several biochemical and physiological effects. It has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3 while inhibiting the expression of anti-apoptotic proteins such as Bcl-2. Additionally, N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been found to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has several advantages for lab experiments. It has been found to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. Additionally, its mechanism of action is well-understood, which allows for targeted drug development. However, N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has some limitations for lab experiments. It has been found to exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential. Additionally, its solubility in water is low, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380. One potential direction is to develop more potent analogs of N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 that exhibit improved selectivity towards cancer cells. Additionally, further research is needed to understand the molecular mechanisms underlying its cytotoxicity towards normal cells. Finally, research is needed to determine the optimal dosing and administration of N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 for maximum therapeutic benefit.
Synthesemethoden
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with butyryl chloride followed by the reaction with 4-nitrobenzoic acid. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.
Wissenschaftliche Forschungsanwendungen
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been extensively studied for its potential as an anticancer agent. Several studies have reported its ability to induce apoptosis (programmed cell death) in various cancer cell lines including breast cancer, lung cancer, and colon cancer. Additionally, N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been found to inhibit the growth and proliferation of cancer cells by disrupting the microtubule network.
Eigenschaften
IUPAC Name |
N-[4-(butanoylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-6-16(20)19-24(22,23)15-11-9-14(10-12-15)18-17(21)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMYBBDCHSVJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5816566.png)

![N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)
![2'-acetyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B5816588.png)
![5-(2,4-dichlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5816590.png)
![N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5816596.png)
![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)

![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)
